

Spectroscopic Analysis of 8-Hydroxyoctanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Hydroxyoctanoic acid

Cat. No.: B156164

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **8-hydroxyoctanoic acid**, a molecule of interest in various research fields, including drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed, generalized experimental protocols for obtaining these spectra are outlined for researchers and scientists. Additionally, a visual representation of the spectroscopic analysis workflow is provided to illustrate the logical progression of experimentation and data interpretation.

Introduction

8-Hydroxyoctanoic acid (CAS 764-89-6) is an omega-hydroxy fatty acid with a molecular formula of $C_8H_{16}O_3$ and a molecular weight of 160.21 g/mol ^[1]. Its structure, comprising an eight-carbon chain with a terminal carboxylic acid group and a hydroxyl group at the opposing end, makes it a subject of interest for various chemical and biological studies. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of **8-hydroxyoctanoic acid** in experimental settings. This guide serves as a central repository for its key spectroscopic data and provides standardized methodologies for its analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **8-hydroxyoctanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ^1H and ^{13}C NMR chemical shifts for **8-hydroxyoctanoic acid**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **8-Hydroxyoctanoic Acid**

Chemical Shift (ppm)	Multiplicity	Assignment
~11-12	Singlet	-COOH
~3.6	Triplet	-CH ₂ -OH
~2.3	Triplet	-CH ₂ -COOH
~1.5-1.6	Multiplet	-CH ₂ -CH ₂ -OH, -CH ₂ -CH ₂ -COOH
~1.3	Multiplet	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **8-Hydroxyoctanoic Acid**

Chemical Shift (ppm)	Assignment
~179	C=O
~62	-CH ₂ -OH
~34	-CH ₂ -COOH
~32	-CH ₂ -CH ₂ -OH
~29	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
~25	-CH ₂ -CH ₂ -COOH
~24	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -

Note: Predicted values are based on computational models and may vary from experimental results.^[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **8-hydroxyoctanoic acid** are detailed in Table 3.

Table 3: Characteristic IR Absorption Bands for **8-Hydroxyoctanoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (carboxylic acid and alcohol)
2940-2850	Strong	C-H stretch (alkane)
1710	Strong	C=O stretch (carboxylic acid)
1470-1450	Medium	C-H bend (alkane)
1320-1210	Medium	C-O stretch (carboxylic acid)
1050	Medium	C-O stretch (primary alcohol)

Note: These are characteristic absorption ranges and the exact peak positions may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Data for **8-Hydroxyoctanoic Acid**

m/z	Relative Intensity	Interpretation
159.1	999	[M-H] ⁻
141.3	29	[M-H-H ₂ O] ⁻
122.9	9	Fragmentation
113.3	213	Fragmentation

Data obtained from LC-ESI-QQ in negative ionization mode.[\[1\]](#)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are intended for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **8-hydroxyoctanoic acid**.

Materials:

- **8-Hydroxyoctanoic acid** sample
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- NMR tube
- Pipettes
- Vortex mixer
- NMR spectrometer

Procedure:

- Sample Preparation:

- Weigh approximately 5-10 mg of the **8-hydroxyoctanoic acid** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Vortex the mixture until the sample is fully dissolved.
- Using a pipette, transfer the solution into a clean, dry NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- Data Acquisition:
 - ^1H NMR:
 - Set the appropriate spectral width, acquisition time, and number of scans.
 - Acquire the ^1H NMR spectrum.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks and determine their multiplicities.
 - ^{13}C NMR:
 - Switch the spectrometer to the ^{13}C nucleus frequency.

- Set the appropriate spectral width, acquisition time, and a larger number of scans due to the lower natural abundance of ^{13}C .
- Acquire the proton-decoupled ^{13}C NMR spectrum.
- Process the data similarly to the ^1H spectrum.
- Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid **8-hydroxyoctanoic acid**.

Materials:

- **8-Hydroxyoctanoic acid** sample
- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
- Potassium bromide (KBr), IR grade (for KBr pellet method)
- Mortar and pestle (for KBr pellet method)
- Spatula

Procedure (ATR Method):

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR accessory.
- Sample Analysis:
 - Place a small amount of the solid **8-hydroxyoctanoic acid** sample onto the ATR crystal.
 - Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Place a small amount of finely ground, dry KBr powder in a mortar.
 - Add a very small amount (1-2% by weight) of the **8-hydroxyoctanoic acid** sample.
 - Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a small amount of the mixture into a KBr pellet press die.
 - Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **8-hydroxyoctanoic acid**.

Materials:

- **8-Hydroxyoctanoic acid** sample
- Mass spectrometer (e.g., with Electrospray Ionization - ESI)

- Suitable solvent (e.g., methanol, acetonitrile, water)
- Syringe pump or autosampler
- Vials

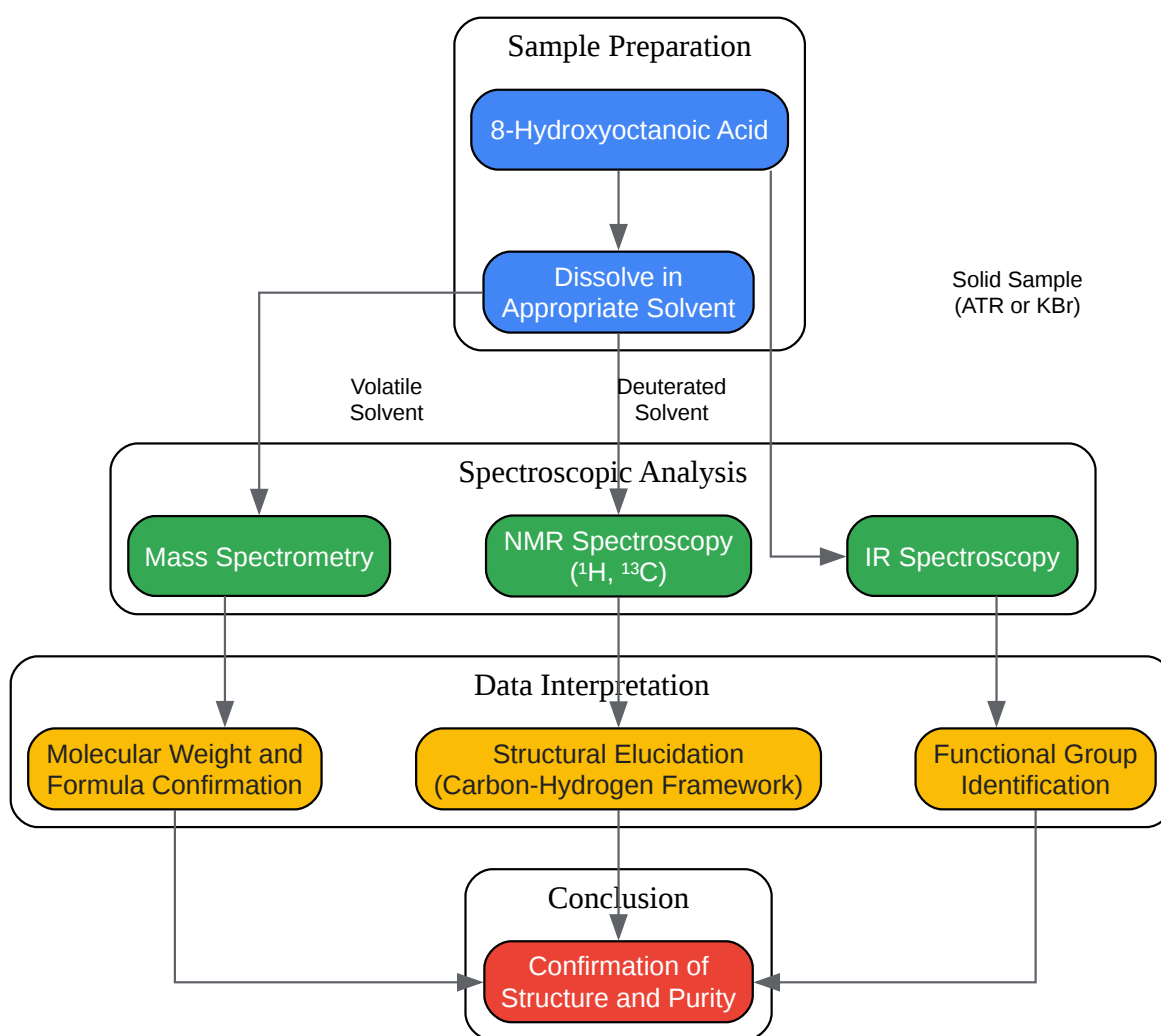
Procedure (ESI-MS):

- Sample Preparation:
 - Prepare a dilute solution of the **8-hydroxyoctanoic acid** sample (typically in the $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent mixture (e.g., 50:50 methanol:water).
 - Ensure the sample is fully dissolved.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature and flow.
 - Set the mass analyzer to scan over the desired m/z range.
- Data Acquisition:
 - Introduce the sample solution into the ESI source via a syringe pump or autosampler at a constant flow rate.
 - Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ($[\text{M}-\text{H}]^-$) is often informative.
 - If desired, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest and inducing fragmentation to obtain structural information.
- Data Analysis:

- Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of **8-hydroxyoctanoic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **8-hydroxyoctanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Hydroxyoctanoic acid | C₈H₁₆O₃ | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for 8-hydroxyoctanoic acid (NP0202028) [np-mrd.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 8-Hydroxyoctanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156164#spectroscopic-data-of-8-hydroxyoctanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com